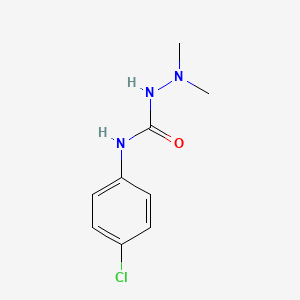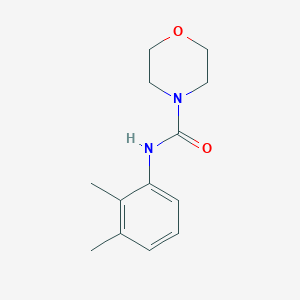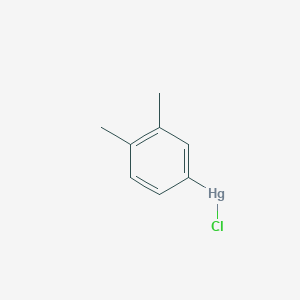![molecular formula C9H9NO B11952000 N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine CAS No. 38440-61-8](/img/structure/B11952000.png)
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine is a compound of significant interest in the field of organic chemistry. This compound features a bicyclic structure, which is a key structural element in various biologically active and medicinal compounds. The bicyclo[4.2.1]nonane backbone is found in several important terpenoids and their metabolites, which exhibit pronounced antitumor activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine typically involves the catalytic cycloaddition of alkynes to 1,3,5-cycloheptatriene and its derivatives. One effective method is the [6 + 2] cycloaddition reaction, which uses a three-component catalytic system consisting of cobalt(II) acetylacetonate, zinc, and zinc iodide . This reaction is performed under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. The bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of tumor cell growth or the activation of specific signaling pathways involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: This compound shares the same bicyclic structure but lacks the hydroxylamine functional group.
9-Azabicyclo[4.2.1]nona-2,4,7-triene: This derivative contains a nitrogen atom within the bicyclic structure and exhibits similar biological activity.
Uniqueness
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications.
Propiedades
Número CAS |
38440-61-8 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine |
InChI |
InChI=1S/C9H9NO/c11-10-9-7-3-1-2-4-8(9)6-5-7/h1-8,11H |
Clave InChI |
KQSOUIFCSWJPCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C=CC(C2=NO)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)




![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)
![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)




![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)

